3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-acetylenic oximes with suitable reagents under cycloisomerization conditions . Another approach involves the use of primary nitro compounds and aldehydes or activated ketones, leading to the formation of isoxazole derivatives through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Microwave-assisted synthesis is another efficient method that can be employed to achieve high yields in a shorter reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, but they often involve moderate temperatures and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxazoles, while substitution reactions can yield a variety of substituted isoxazole derivatives .
Scientific Research Applications
3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole include other isoxazole derivatives, such as:
- 3,5-Disubstituted isoxazoles
- 3-Substituted isoxazoles
- Isoxazole-linked glyco-conjugates
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
InChI Key |
IFOGCNXWVUHRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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